molecular formula C22H21FN4O3S B2504234 3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251605-36-3

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2504234
CAS No.: 1251605-36-3
M. Wt: 440.49
InChI Key: HGBHBLFYMBABCO-UHFFFAOYSA-N
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Description

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Biological Activity

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 440.5 g/mol
Molecular Formula C22H21FN4O3S
LogP 3.3133
Polar Surface Area 61.902 Ų
Hydrogen Bond Acceptors 7

The structure includes a triazole ring fused with a pyridine moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve inhibition of key bacterial enzymes, leading to cell death.

Anticancer Properties

Recent studies highlight the compound's ability to modulate protein kinase activities, which are crucial in cancer cell proliferation and survival. For instance, it has shown promise in inhibiting specific kinases associated with tumor growth and metastasis. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl and triazole rings can enhance anticancer efficacy while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. This suggests a potential therapeutic role in conditions like arthritis and other inflammatory disorders.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry tested various derivatives of triazolo[4,3-a]pyridine against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfonamide position significantly enhanced antibacterial activity with some derivatives showing MIC values below 10 µg/mL.
  • Anticancer Activity Evaluation : In a preclinical model involving human breast cancer cells (MCF-7), the compound was shown to induce apoptosis through activation of caspase pathways. This study provided insights into its potential use as a chemotherapeutic agent.
  • Anti-inflammatory Mechanism Investigation : A recent publication explored the anti-inflammatory effects of the compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:

  • Kinase Inhibition : The compound acts as a dual inhibitor of several kinases involved in cell signaling pathways that regulate growth and inflammation.
  • Enzyme Modulation : It inhibits enzymes responsible for bacterial cell wall synthesis and inflammatory mediator production.

Properties

IUPAC Name

3-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-20(10-7-13-26(21)22)31(28,29)27(17-8-5-4-6-9-17)15-16-11-12-19(30-2)18(23)14-16/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBHBLFYMBABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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